4-Amino-3-(5-methylfuran-2-yl)butanoic acid
Description
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-amino-3-(5-methylfuran-2-yl)butanoic acid |
InChI |
InChI=1S/C9H13NO3/c1-6-2-3-8(13-6)7(5-10)4-9(11)12/h2-3,7H,4-5,10H2,1H3,(H,11,12) |
InChI Key |
PGYJNLYVCJDULF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(5-methylfuran-2-yl)butanoic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for 4-Amino-3-(5-methylfuran-2-yl)butanoic acid may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(5-methylfuran-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan carboxylic acids, while reduction of the amino group can produce primary amines .
Scientific Research Applications
4-Amino-3-(5-methylfuran-2-yl)butanoic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(5-methylfuran-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The furan ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen)
- Structure : A 4-chlorophenyl group at position 3.
- Activity : Potent GABAB receptor agonist, with activity residing primarily in the R-(−)-enantiomer .
- Solubility: Moderate water solubility, pH-dependent due to ionizable amino and carboxyl groups .
- Applications : Clinically used for spasticity and alcohol use disorder .
4-Amino-3-(2-thienyl)butanoic acid
4-Amino-3-(4-fluorophenyl)butanoic acid (Fluorophenibut)
- Structure : Fluorinated phenyl group at position 3.
- Properties: Molecular weight 197.21 g/mol; enhanced metabolic stability compared to non-fluorinated analogs .
4-Amino-3-(pyridin-4-yl)butanoic acid
4-Amino-3-(5-methylfuran-2-yl)butanoic acid
- Structure : Methyl-substituted furan at position 3.
- Electronic Effects: The oxygen in furan could alter hydrogen-bonding interactions with receptors compared to sulfur (thienyl) or halogens (chlorophenyl).
Physicochemical Properties
Research and Industrial Relevance
- Baclofen Derivatives : Widely studied for CNS disorders; chlorophenyl and fluorophenyl variants are commercially available in high purity (≥95%) .
- Heterocyclic Analogs : Thienyl and pyridinyl derivatives are niche research tools, often used to explore structure-activity relationships .
- Methylfuran Analog : Likely understudied; its furan moiety could offer unique pharmacokinetic profiles warranting further investigation.
Biological Activity
4-Amino-3-(5-methylfuran-2-yl)butanoic acid is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
4-Amino-3-(5-methylfuran-2-yl)butanoic acid features a furan ring substituted with a methyl group, contributing to its unique reactivity and biological interactions. The compound's molecular formula is C₉H₁₃NO₂, with a molecular weight of approximately 169.21 g/mol. The presence of the amino group allows it to participate in various biochemical processes, particularly in amino acid metabolism.
The biological activity of 4-Amino-3-(5-methylfuran-2-yl)butanoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may act as an inhibitor or modulator of certain enzymatic pathways, influencing metabolic processes.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in neurotransmitter synthesis, potentially affecting neurotransmission.
- Receptor Interaction: It may interact with GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system.
Biological Activities
Research has documented several biological activities associated with 4-Amino-3-(5-methylfuran-2-yl)butanoic acid:
- Neuroprotective Effects: Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
- Antinociceptive Properties: Preliminary studies indicate that it might modulate pain perception through its action on GABA receptors.
- Metabolic Regulation: Its role in amino acid metabolism suggests potential applications in metabolic disorders.
Neuroprotective Effects
A study published in a pharmacological journal explored the neuroprotective effects of 4-Amino-3-(5-methylfuran-2-yl)butanoic acid on rat neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers when treated with the compound compared to control groups.
Antinociceptive Properties
In another study examining pain modulation, the administration of 4-Amino-3-(5-methylfuran-2-yl)butanoic acid demonstrated a dose-dependent reduction in pain responses in rodent models subjected to thermal stimuli. This supports its potential utility as an analgesic agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Reduced oxidative stress markers | |
| Antinociception | Decreased pain response | |
| Metabolic Regulation | Influence on amino acid metabolism |
| Mechanism | Description | Implications |
|---|---|---|
| Enzyme Inhibition | Inhibits enzymes related to neurotransmitter synthesis | Potential for treating neurological disorders |
| Receptor Modulation | Interacts with GABA receptors | May serve as an analgesic or anxiolytic agent |
Q & A
Q. What are the standard synthetic routes for 4-Amino-3-(5-methylfuran-2-yl)butanoic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups. For example, derivatives of structurally similar compounds (e.g., Baclofen analogs) were synthesized using palladium catalysts, with optimized conditions including anhydrous DMF as a solvent and microwave-assisted heating at 120°C for 2 hours . Key parameters for optimization include catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), base selection (e.g., Na₂CO₃), and stoichiometric control of boronic acid partners. Post-synthesis, recrystallization in ethanol/water mixtures improves purity.
Q. How can structural characterization of this compound be performed using spectroscopic and chromatographic methods?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.34–8.03 ppm for biphenyl derivatives) and confirm the presence of NH₂ (δ 1.6 ppm) and COOH (δ 176.3 ppm in ¹³C NMR) .
- IR Spectroscopy : Identify functional groups via characteristic peaks (e.g., C=O at 1712 cm⁻¹, C-O at 1279 cm⁻¹) .
- HPLC : Monitor purity (≥98%) using C18 columns with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
Q. What preliminary biological screening approaches are suitable for evaluating its activity?
Initial assays include enzyme inhibition studies (e.g., GABA transaminase for neuroactive analogs) and cell viability assays (e.g., MTT on neuronal cell lines). Structural analogs with substituted furan rings have shown modulation of metabolic pathways, suggesting similar frameworks could be tested for neuroprotective or antimicrobial activity .
Advanced Research Questions
Q. How do steric and electronic effects of substituents on the furan ring influence biological activity?
Comparative studies of analogs reveal:
- 5-Methylfuran substitution enhances metabolic stability compared to unsubstituted furan due to reduced oxidative degradation .
- Methoxymethyl groups on the phenyl ring improve blood-brain barrier penetration in neuroactive derivatives, as seen in Baclofen analogs .
- Chlorine or fluorine substituents (e.g., 4-chlorophenyl analogs) alter pharmacokinetics by increasing lipophilicity (logP >2.0) .
Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?
Discrepancies often arise from:
- Reaction scale : Microwave-assisted synthesis improves reproducibility at small scales (<1 mmol) but may falter in larger batches due to heat distribution issues .
- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization can lead to varying purity levels (e.g., 68.4% C content vs. theoretical 69.0% in elemental analysis) .
- Analytical validation : Cross-validate results using orthogonal methods (e.g., LC-MS alongside NMR) to confirm molecular integrity .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Docking studies : Use software like AutoDock Vina to predict binding affinity to GABA receptors, leveraging crystallographic data (PDB ID: 4COF) .
- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with observed IC₅₀ values in enzyme assays .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetically feasible derivatives .
Q. What advanced analytical techniques are critical for studying its metabolic pathways?
- Stable isotope labeling : Use ¹⁴C or ³H isotopes (e.g., [3H]-labeled analogs) to track hepatic metabolism via LC-radiometric detection .
- HRMS/MS : Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated products) with accurate mass measurements (<5 ppm error) .
- Microsomal assays : Incubate with human liver microsomes + NADPH to quantify CYP450-mediated degradation (t₁/₂ <60 min suggests rapid clearance) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
